Benzyl Pent-4-enoate

概述

描述

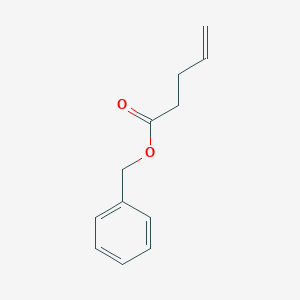

Benzyl Pent-4-enoate, also known as Benzyl 4-pentenoate, is an organic compound with the chemical formula C12H14O2. It is a colorless liquid with a pleasant aromatic odor. This compound is commonly used in organic synthesis and has various applications in the chemical industry .

准备方法

Synthetic Routes and Reaction Conditions: Benzyl Pent-4-enoate is typically synthesized through the esterification reaction between benzyl alcohol and pent-4-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using industrial distillation columns .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of pent-4-enoic acid or benzaldehyde.

Reduction: Formation of benzyl alcohol or pent-4-ene.

Substitution: Formation of benzyl amine or benzyl thiol derivatives.

科学研究应用

Scientific Research Applications

Benzyl Pent-4-enoate exhibits a variety of applications in scientific research:

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its reactive unsaturated bond, which can participate in further chemical reactions such as:

- Oxidation: Leading to the formation of pent-4-enoic acid or benzaldehyde.

- Reduction: Producing benzyl alcohol or pent-4-ene.

- Substitution Reactions: Yielding derivatives like benzyl amines or thiols.

Biological Studies

In biological research, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to act as a substrate for various enzymes, thus facilitating studies on enzyme kinetics and mechanisms.

Medicinal Chemistry

The compound plays a role as a precursor in drug synthesis. Its derivatives are explored for potential therapeutic effects, including anti-inflammatory and anticancer activities. For instance, studies have shown that modifications of this compound can lead to compounds with enhanced biological activity against specific cancer cell lines .

Industrial Applications

In the industrial sector, this compound is employed as a solvent and flavoring agent. Its pleasant aroma makes it suitable for use in food and beverage formulations.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound derivatives in synthesizing compounds that inhibit specific cancer cell growth. The derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their potential as therapeutic agents .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with various enzymes involved in metabolic pathways revealed insights into its role as a substrate. This study highlighted how structural modifications could enhance enzyme affinity and specificity, paving the way for novel drug development strategies .

作用机制

The mechanism of action of Benzyl Pent-4-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

相似化合物的比较

- Benzyl acetate

- Benzyl propionate

- Benzyl butyrate

Comparison: Benzyl Pent-4-enoate is unique due to its pent-4-enoate group, which imparts distinct chemical properties and reactivity. Compared to similar compounds like benzyl acetate and benzyl propionate, this compound has a longer carbon chain and an unsaturated bond, making it more reactive in certain chemical reactions .

生物活性

Benzyl Pent-4-enoate, specifically the (S)-enantiomer, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methylsulfonyl group attached to a pentenoate backbone. Its molecular formula is , with a molecular weight of approximately 282.36 g/mol. The presence of a chiral center makes it optically active, influencing its biological properties and reactivity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 2-methylbutanoate | Similar ester structure | Lacks methylsulfonyl group |

| (R)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate | Enantiomer of (S)-isomer | Different optical activity |

| Methyl 2-methyl-2-(methylsulfonyl)pentanoate | Methyl ester instead of benzyl ester | Different reactivity profile |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial properties . Studies have shown that compounds with similar structures possess antibacterial effects against various pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been evaluated for its anti-inflammatory effects . Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound's sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, contributing to its biological effects.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.

- Anti-inflammatory Research : In vitro studies revealed that this compound could reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in managing inflammatory diseases.

- Synthesis and Application : Research has also focused on the synthesis of this compound derivatives for enhanced biological activity. Modifications in the chemical structure have led to compounds with improved potency against specific microbial strains and reduced cytotoxicity in mammalian cells .

化学反应分析

Substitution Reactions

Benzyl pent-4-enoate participates in substitution reactions, particularly through olefin metathesis and acid-catalyzed cleavage.

Cross-Metathesis with Grubbs Catalyst

The terminal alkene in this compound undergoes olefin metathesis with Grubbs II catalyst, enabling bond reorganization. For example:

- Reaction : Cross-metathesis with oxazolidinone derivatives yields coupled products with retained stereochemical integrity .

- Conditions : Toluene, syngas (CO/H₂), 40–60°C, 16 hours.

- Outcome : Forms E/Z isomer mixtures (e.g., 1:1 ratio in some cases) .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grubbs II catalyst | Toluene, 40°C, 16 h | Coupled alkenes (E/Z isomers) | 58–83% |

Acid-Catalyzed Cleavage

This compound undergoes selective deprotection with Lewis acids:

- Reagent : SnCl₄ in dichloromethane.

- Mechanism : Cleaves the benzyl ester to yield pent-4-enoic acid, leaving ethers and amines intact .

- Efficiency : Quantitative conversion under optimized conditions .

Addition Reactions

The alkene group facilitates addition reactions, including hydroformylation and radical-mediated processes.

Hydroformylation

Under rhodium catalysis, the terminal alkene undergoes hydroformylation to form branched aldehydes:

- Catalyst : [Rh(acac)(CO)₂] with chiral ligands (e.g., BOBPHOS).

- Conditions : 5–10 bar syngas, toluene, 16 hours .

- Selectivity : High regioselectivity for branched aldehydes (up to 83% yield) .

| Catalyst | Ligand | Product | Selectivity | Source |

|---|---|---|---|---|

| [Rh(acac)(CO)₂] | BOBPHOS | Branched aldehyde | 83% |

Radical-Mediated Additions

This compound participates in radical chain reactions:

- Initiation : Di-tert-butyl peroxide (DTBP) or azobisisobutyronitrile (AIBN).

- Outcome : Forms alkylated products via hydrogen-atom transfer (HAT) .

- Example : Anti-Markovnikov addition with thiols .

Reduction Reactions

The ester and alkene groups are susceptible to reduction under specific conditions.

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

- Reagent : LiAlH₄ in tetrahydrofuran (THF).

- Product : Benzyl alcohol and pent-4-enoic acid derivatives .

- Yield : >90% in controlled reactions .

Alkene Hydrogenation

Catalytic hydrogenation saturates the alkene:

- Catalyst : Pd/C or Raney Ni.

- Conditions : H₂ (1–3 bar), ethanol, 25°C.

- Product : Benzyl pentanoate .

Comparative Reactivity

Key differences between this compound and related esters:

属性

IUPAC Name |

benzyl pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZWDEGVEUATPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434766 | |

| Record name | 4-Pentenoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113882-48-7 | |

| Record name | 4-Pentenoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。